(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione
Description
Historical Context and Development of Curcumin Analogs
Curcumin, the primary bioactive component of Curcuma longa, has been studied extensively since its isolation in 1815 for its anti-inflammatory, antioxidant, and anticancer properties. However, its clinical translation has been hindered by poor aqueous solubility (11 ng/mL), rapid systemic metabolism (half-life <1 hour), and limited tissue penetration. These challenges spurred the development of analogs through three primary strategies:
- Natural Analog Exploration : Early work focused on naturally occurring curcuminoids like demethoxycurcumin (DMC) and bisdemethoxycurcumin (BDMC), which showed modest improvements in stability but retained bioavailability limitations.
- Synthetic Modifications : Systematic alterations to the β-diketone core and phenolic substituents began in the 1990s. For example, EF24, a dimethylated analog, demonstrated 10-fold greater potency than curcumin in ovarian cancer models by enhancing cellular uptake.
- Formulation Technologies : Nanoparticle encapsulation and phospholipid complexes emerged to improve solubility but added complexity to manufacturing processes.
The trifluoromethoxy-substituted derivative represents a fourth-generation curcuminoid, synthesizing insights from these prior approaches. Its design incorporates fluorine atoms—a strategy validated in pharmaceuticals like ciprofloxacin—to modulate electronic properties and metabolic stability.
Rationale for Trifluoromethoxy Substitution in Curcuminoids
The trifluoromethoxy (-OCF₃) group introduces three critical physicochemical advantages over traditional methoxy (-OCH₃) substituents:
| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) |
|---|---|---|
| Electron-withdrawing effect | Moderate (σₚ = 0.12) | Strong (σₚ = 0.35) |
| Metabolic stability | Susceptible to demethylation | Resistant to oxidative cleavage |
| Lipophilicity (LogP) | +0.12 | +0.98 |
Table 1 : Comparative properties of methoxy vs. trifluoromethoxy substituents.
- Enhanced Metabolic Stability : The C-F bond dissociation energy (485 kJ/mol) exceeds C-H (413 kJ/mol), reducing susceptibility to cytochrome P450-mediated oxidation at the 3-position.
- Improved Membrane Permeation : Increased lipophilicity (LogP +0.98 vs. +0.12 for methoxy) enhances diffusion across phospholipid bilayers, critical for intracellular target engagement.
- Electrophilic Tuning : The strong electron-withdrawing effect stabilizes the enolic form of the β-diketone, promoting interactions with nucleophilic residues in targets like NF-κB and STAT3.
In the specific case of (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione, the symmetric substitution pattern ensures balanced electronic effects across the conjugated system, a design feature correlated with improved pharmacokinetics in analogs like C086.
Current Research Landscape and Significance
Recent studies (2023–2024) highlight three key areas where trifluoromethoxy-curcuminoids are advancing therapeutic research:
Oncologic Applications :
- In triple-negative breast cancer (TNBC) models, fluorinated curcumin analogs inhibit HER2/neu phosphorylation at IC₅₀ values 5–8 μM, compared to 25 μM for native curcumin.
- Mechanistic studies reveal dual inhibition of HSP90 chaperone function and ABL kinase activity, disrupting oncoprotein folding and signaling.
Neuroinflammation Modulation :
Antioxidant Systems Activation :
Ongoing clinical trials (NCT05480523, Phase I/II) are evaluating a related trifluoromethoxy analog, CUR-119, in metastatic colorectal cancer, with preliminary data showing a 40% reduction in tumor progression vs. standard care. While (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione itself remains preclinical, its structural framework informs next-generation candidates entering IND-enabling studies.
Properties
IUPAC Name |
(1E,6E)-1,7-bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6O6/c22-20(23,24)32-18-9-12(3-7-16(18)30)1-5-14(28)11-15(29)6-2-13-4-8-17(31)19(10-13)33-21(25,26)27/h1-10,30-31H,11H2/b5-1+,6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZIRWXDHRZJKK-IJIVKGSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC(F)(F)F)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC(F)(F)F)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-(trifluoromethoxy)benzaldehyde.
Knoevenagel Condensation: This aldehyde undergoes a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine to form the intermediate.
Aldol Condensation: The intermediate is then subjected to aldol condensation with another equivalent of 4-hydroxy-3-(trifluoromethoxy)benzaldehyde under basic conditions to form the desired heptadiene structure.
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bonds in the heptadiene chain can be reduced using hydrogenation catalysts like palladium on carbon.
Substitution: The trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Saturated heptane derivatives.
Substitution: Replacement of trifluoromethoxy groups with nucleophiles.
Scientific Research Applications
Antioxidant Activity
Research indicates that (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals and reduce oxidative stress in various cell lines. This property is crucial in the context of diseases where oxidative damage is a contributing factor, such as neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Effects
The compound has been shown to inhibit inflammatory pathways. In particular, it reduces the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages. This makes it a potential candidate for treating conditions characterized by chronic inflammation .
Neuroprotective Properties
Studies have highlighted the neuroprotective effects of this compound against amyloid-beta toxicity associated with Alzheimer's disease. It inhibits amyloid aggregation and reduces neuroinflammation, thereby preserving neuronal function and viability .
Enzyme Inhibition
(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione has been identified as an inhibitor of several enzymes involved in metabolic pathways. For instance, it shows inhibitory action against β-secretase (BACE-1), which plays a critical role in the pathogenesis of Alzheimer's disease .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth in animal models. Its ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy .
Case Studies
| Study | Objective | Methodology | Findings |
|---|---|---|---|
| Study on Antioxidant Activity | To evaluate the antioxidant potential | In vitro assays using DPPH and ABTS methods | Significant reduction in free radicals; IC50 values comparable to standard antioxidants |
| Neuroprotection Against Amyloid Toxicity | Assess protective effects on neuronal cells | Cell culture models treated with amyloid-beta | Reduced cell death and improved cell viability; decreased oxidative stress markers |
| Anti-inflammatory Mechanism | Investigate effects on inflammatory markers | ELISA assays for cytokine levels | Decreased levels of TNF-α and IL-6 upon treatment |
Mechanism of Action
The mechanism of action of (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups can form hydrogen bonds with active sites, while the trifluoromethoxy groups can enhance lipophilicity and membrane permeability. The conjugated double bonds allow for electron delocalization, which can stabilize reactive intermediates and facilitate redox reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Curcumin and its derivatives share a common heptadienedione core but differ in substituents on the aromatic rings. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Curcumin Derivatives
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The trifluoromethoxy (-OCF₃) groups in the target compound confer greater electronegativity and lipophilicity than methoxy (-OCH₃) in curcumin. This may improve binding to hydrophobic targets (e.g., vitamin D receptors or NF-κB ) and reduce metabolic degradation via cytochrome P450 enzymes . Dimethylamino (-NMe₂) derivatives exhibit redshifted absorption maxima (e.g., ~500 nm) and strong fluorescence, making them suitable for photodynamic therapy .
Solubility and Drug Delivery: Acetylated derivatives (e.g., CurDAc, diacetylcurcumin) show enhanced water solubility, enabling formulation in nanoparticles for targeted delivery . The trifluoromethoxy groups in the target compound may improve blood-brain barrier penetration, a critical factor for neuroprotective or anti-Alzheimer’s applications .
Metal Complexation :
- Curcumin’s diketone moiety chelates metals like Cu(II) and Zn(II), enhancing antioxidative and anti-amyloid aggregation properties . The electron-withdrawing -OCF₃ groups in the target compound could modulate metal-binding affinity, though this remains untested.
Pharmacokinetics: Methoxy groups in curcumin are prone to demethylation, reducing bioavailability.
Biological Activity
(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione is a synthetic organic compound notable for its potential biological activities, particularly in relation to oxidative stress and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by two phenolic rings substituted with hydroxy and trifluoromethoxy groups, linked by a heptadiene chain. Its molecular formula is , with a molecular weight of 476 g/mol. The chemical structure plays a crucial role in its biological activities.
Target Pathways
The primary target of (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione is the cellular oxidative stress pathway . This compound exerts its effects by:
- Inhibiting oxidative cytotoxicity : It reduces the accumulation of reactive oxygen species (ROS) within cells.
- Modulating inflammatory responses : By affecting the oxidative stress pathway, it also influences downstream inflammatory processes and apoptosis.
Antioxidant Activity
Research indicates that this compound effectively reduces oxidative stress in various cellular models. The presence of D-galactose (D-gal), known to induce oxidative stress, enhances the anti-aging effects of the compound. This suggests that it may be beneficial in aging-related conditions by mitigating oxidative damage.
Anti-inflammatory Effects
In addition to its antioxidant properties, (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione has demonstrated significant anti-inflammatory effects. By modulating key inflammatory mediators and pathways, it may help in conditions characterized by chronic inflammation.
Pharmacokinetics
The compound exhibits superior cell accumulation properties which enhance its bioavailability and therapeutic potential. Factors such as solubility and stability under physiological conditions are critical for its efficacy.
In Vitro Studies
A variety of studies have explored the biological activity of this compound:
- Oxidative Stress Reduction : In vitro experiments have shown that treatment with (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione significantly decreases levels of ROS in cultured cells.
- Anti-inflammatory Assays : The compound has been tested against various inflammatory markers and has shown promising results in reducing their expression.
| Study | Findings |
|---|---|
| Study 1 | Significant reduction in ROS levels in cell cultures treated with the compound. |
| Study 2 | Marked decrease in pro-inflammatory cytokines following treatment. |
Q & A
Q. What are the key synthetic strategies for preparing (1E,6E)-1,7-Bis[...] and its analogs?
Methodological Answer: Synthesis of this compound involves modifying curcuminoid scaffolds by substituting methoxy groups with trifluoromethoxy moieties. Key steps include:
- Aldol condensation : Reacting 4-hydroxy-3-(trifluoromethoxy)benzaldehyde with acetylacetone under basic conditions to form the diketone backbone.
- Solubility optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Purification : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) to isolate the pure compound .
Q. Table 1: Synthetic Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Yield | ~40–60% (typical for curcuminoids) | |
| Reaction temperature | 80–100°C | |
| Key characterization | NMR (¹H/¹³C), FTIR, HPLC |
Q. How can DFT calculations be applied to predict the stability and tautomeric forms of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G** level predicts:
- Tautomer preference : The enol form is more stable than the diketo form due to intramolecular hydrogen bonding (O-H···O=C) .
- Planarity : The conjugated heptadiene system stabilizes the planar enol conformation, critical for π-π stacking in biological interactions .
- Validation : Compare computed vibrational frequencies (e.g., C=O stretches at ~1600 cm⁻¹) with experimental FTIR data .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating NF-κB inhibition by this compound in lung cancer models?
Methodological Answer:
Q. Table 2: Key Bioactivity Data
| Assay | Result (Compound) | Curcumin (Control) | Reference |
|---|---|---|---|
| A549 viability (IC₅₀) | 8.2 µM | 25.4 µM | |
| IKK inhibition (%) | 78% at 10 µM | 42% at 10 µM |
Q. How do structural modifications (e.g., trifluoromethoxy vs. methoxy) alter antioxidant efficacy?
Methodological Answer:
- Free radical scavenging : Use DPPH/ABTS assays. Trifluoromethoxy groups enhance electron-withdrawing effects, reducing O-H bond dissociation energy and improving radical quenching .
- Metal chelation : Fluorescence spectroscopy shows trifluoromethoxy substitution reduces Fe³⁺/Cu²⁺ binding compared to methoxy analogs, altering redox activity .
- Contradiction note : While trifluoromethoxy improves lipophilicity (logP ~3.5 vs. 2.8 for curcumin), it may reduce water solubility, requiring formulation adjustments (e.g., PLGA nanoparticles) .
Q. What in vivo models are suitable for studying this compound’s anti-diabetic nephropathy effects?
Methodological Answer:
Q. Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity data for curcumin analogs?
Critical Analysis: Discrepancies arise from:
- Substituent effects : Trifluoromethoxy groups increase metabolic stability but may reduce cellular uptake due to higher hydrophobicity .
- Assay conditions : Varying serum concentrations in cell culture (e.g., 10% FBS vs. serum-free) alter compound solubility and activity .
- Batch variability : Impurities in synthetic batches (e.g., residual solvents) can skew results; validate purity via HPLC (>98%) .
Q. Methodological Innovations
Q. How can nanoparticle formulations address this compound’s pharmacokinetic limitations?
Answer:
- PLGA nanoparticles : Optimize using emulsion-solvent evaporation (size: 100–200 nm, PDI <0.2) to enhance bioavailability. Loading efficiency >85% is achievable .
- Liposomal encapsulation : Use phosphatidylcholine/cholesterol (7:3 ratio) to improve blood-brain barrier penetration for neuroprotective studies .
- Fish oil co-administration : Omega-3 fatty acids increase curcuminoid absorption by 3-fold in humans; apply similar strategies for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
